molecular formula C5H9NO3 B572185 Methyl 3-aminooxetane-3-carboxylate CAS No. 1363383-31-6

Methyl 3-aminooxetane-3-carboxylate

Cat. No. B572185
M. Wt: 131.131
InChI Key: UPNLQRIRTAHAGA-UHFFFAOYSA-N
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Description

“Methyl 3-aminooxetane-3-carboxylate” is a chemical compound with the molecular formula C5H9NO3 . It has a molecular weight of 131.12986 .


Synthesis Analysis

The synthesis of 3-aminooxetanes, which includes “Methyl 3-aminooxetane-3-carboxylate”, has been explored in various studies . One method involves the formation of oxetane through the opening of an epoxide with Trimethyloxosulfonium Ylide . Another approach introduces 3-aminooxetanes as a new family of stable and readily available 1,3-amphoteric molecules, demonstrating their amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminooxetane-3-carboxylate” consists of a carboxylate group attached to an oxetane ring, which also has an amino group attached .


Chemical Reactions Analysis

3-Aminooxetanes, including “Methyl 3-aminooxetane-3-carboxylate”, have been shown to exhibit amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles .


Physical And Chemical Properties Analysis

“Methyl 3-aminooxetane-3-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

“Methyl 3-aminooxetane-3-carboxylate” is a derivative of oxetane . Oxetanes are four-membered cyclic ethers that have been increasingly exploited in various scientific fields .

  • Medicinal Chemistry : Oxetanes have been used as stable motifs in medicinal chemistry . They influence physicochemical properties and have driven numerous studies into the synthesis of new oxetane derivatives . Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .

  • Synthetic Chemistry : Oxetanes are known for their propensity to undergo ring-opening reactions as a synthetic intermediate . This property has been utilized in the synthesis of new oxetane derivatives .

  • Drug Discovery : Oxetanes, including Methyl 3-aminooxetane-3-carboxylate, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups in drug discovery . This substitution often improves the chemical properties of target molecules for drug discovery purposes .

  • Intramolecular Cyclization : Oxetane derivatives can be synthesized through intramolecular cyclization . This process involves the formation of C-C and C-O bonds .

  • [2+2] and Formal [2+2] Cycloadditions : Oxetanes can be synthesized through [2+2] and formal [2+2] cycloadditions . This includes Paterno-Buchi [2+2] photocycloaddition and formal [2+2] cycloadditions .

  • Ring-Opening and Ring-Expansion Reactions : Oxetanes are known for their propensity to undergo ring-opening and ring-expansion reactions . These reactions can be used to synthesize other complex molecules .

  • Amphoteric Molecules for Intermolecular Annulation Reactions : 3-Aminooxetanes, including Methyl 3-aminooxetane-3-carboxylate, have been introduced as a new family of stable and readily available 1,3-amphoteric molecules . They have demonstrated their amphoteric reactivity toward polarized p-systems in a diverse range of intermolecular [3 + 2] annulations .

  • Synthesis of Oxetane Derivatives from Oxetane-Containing Building Blocks : Oxetanes can be synthesized from oxetane-containing building blocks . This includes Carreira’s Oxetan-3-one and cross-coupling of oxetane building blocks .

  • Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : Oxetanes can be functionalized through metalated and radical intermediates . This process involves the synthesis and reactivity of 2-Methyleneoxetanes .

  • Ring-Opening and Ring-Expansion Reactions of Oxetanes : Oxetanes are known for their propensity to undergo ring-opening and ring-expansion reactions . These reactions include intramolecular ring opening, enantioselective ring opening, and ring opening of Oxetan-3-one derivatives .

  • Synthesis of Oxetane Derivatives by Intramolecular Cyclization : Oxetane derivatives can be synthesized through intramolecular cyclization . This process involves cyclization through C-O bond formation .

  • [2+2] and Formal [2+2] Cycloadditions : Oxetanes can be synthesized through [2+2] and formal [2+2] cycloadditions . This includes Paterno-Buchi [2+2] photocycloaddition and formal [2+2] cycloadditions .

Safety And Hazards

“Methyl 3-aminooxetane-3-carboxylate” is classified as a flammable liquid and vapor, and it is toxic if swallowed . It can cause serious eye damage . Safety measures include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and keeping the product away from heat, sparks, open flames, and hot surfaces .

Future Directions

The discovery of new amphoteric reactivity remains highly desirable . The introduction of 3-aminooxetanes as a new family of stable and readily available 1,3-amphoteric molecules, including “Methyl 3-aminooxetane-3-carboxylate”, opens up new possibilities for future research . These compounds not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles , suggesting potential applications in the synthesis of complex molecules for various purposes.

properties

IUPAC Name

methyl 3-aminooxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNLQRIRTAHAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminooxetane-3-carboxylate

CAS RN

1363383-31-6
Record name methyl 3-aminooxetane-3-carboxylate
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